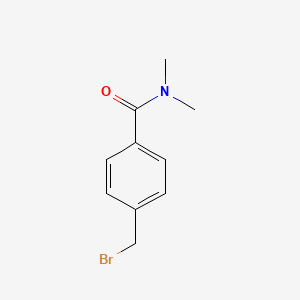

4-(bromomethyl)-N,N-dimethylbenzamide

説明

4-(Bromomethyl)-N,N-dimethylbenzamide is a benzamide derivative characterized by a bromomethyl (-CH₂Br) group at the para position of the benzene ring and dimethyl substituents on the amide nitrogen. This compound is of significant interest in organic synthesis due to the reactivity of the bromomethyl group, which can participate in alkylation, nucleophilic substitution, or cross-coupling reactions . Its structural features make it a versatile intermediate in pharmaceuticals, agrochemicals, and materials science.

特性

分子式 |

C10H12BrNO |

|---|---|

分子量 |

242.11 g/mol |

IUPAC名 |

4-(bromomethyl)-N,N-dimethylbenzamide |

InChI |

InChI=1S/C10H12BrNO/c1-12(2)10(13)9-5-3-8(7-11)4-6-9/h3-6H,7H2,1-2H3 |

InChIキー |

OLHGFZZEOLMPSI-UHFFFAOYSA-N |

正規SMILES |

CN(C)C(=O)C1=CC=C(C=C1)CBr |

製品の起源 |

United States |

科学的研究の応用

Applications in Organic Synthesis

- Intermediate in Synthesis :

- Cross-Coupling Reactions :

Medicinal Chemistry Applications

- Pharmacophore in Drug Design :

- Biological Activity :

Case Studies

類似化合物との比較

Comparison with Structurally Similar Compounds

4-Bromo-N,N-dimethylbenzamide (CAS: 18469-37-9)

- Structural Difference : Replaces the bromomethyl group with a bromo (-Br) substituent.

- Reactivity : The bromo group is less reactive than bromomethyl, limiting its utility in alkylation but making it suitable for Suzuki-Miyaura couplings.

- Applications : Primarily used in electronic materials, such as dopants for n-type semiconductors (e.g., N-DMBI derivatives) .

- Physical Properties : Higher molecular weight (228.09 g/mol) compared to 4-(bromomethyl)-N,N-dimethylbenzamide (241.14 g/mol) due to bromine’s atomic mass .

| Property | 4-(Bromomethyl)-N,N-dimethylbenzamide | 4-Bromo-N,N-dimethylbenzamide |

|---|---|---|

| Molecular Weight (g/mol) | 241.14 | 228.09 |

| Key Functional Group | -CH₂Br | -Br |

| Typical Reactivity | Alkylation, cross-linking | Aryl coupling, doping agents |

4-[(2-Bromoacetyl)amino]-N,N-dimethylbenzamide (CAS: 1138443-06-7)

- Structural Difference : Contains a bromoacetyl (-COCH₂Br) group linked via an amide.

- Reactivity : The bromoacetyl group enables conjugation with thiols or amines, useful in peptide synthesis or bioconjugation.

- Applications : Explored in targeted drug delivery and enzyme inhibitors due to its electrophilic character .

- Stability : Less stable under basic conditions compared to bromomethyl derivatives due to the ketone’s susceptibility to nucleophilic attack.

4-Bromo-N-(2-nitrophenyl)benzamide (C8)

- Structural Difference : Features a nitro-substituted aryl ring on the amide nitrogen.

- Reactivity : The nitro group enhances electron-withdrawing effects, directing electrophilic substitution reactions.

- Applications : Investigated as a precursor in anticancer agents (e.g., derivatives with methoxyphenyl groups) .

- Crystallography : Exhibits two molecules per asymmetric unit, with hydrogen bonding influencing crystal packing .

4-Bromo-3-fluoro-N,N-dimethylbenzamide (CAS: 893420-59-2)

- Structural Difference : Contains both bromo and fluoro substituents on the benzene ring.

- Electronic Effects : The electron-withdrawing fluorine enhances the bromine’s leaving group ability, useful in SNAr reactions.

- Applications: Potential use in fluorinated pharmaceuticals or liquid crystals due to enhanced polarity .

準備方法

Reaction Mechanism and Optimization

The reaction proceeds via a radical chain mechanism. AIBN generates radicals upon thermal decomposition, initiating hydrogen abstraction from the methyl group. NBS then delivers a bromine atom, resulting in the formation of the bromomethyl derivative. Key parameters include:

Experimental Procedure

A solution of 4-methyl-N,N-dimethylbenzamide (1.0 equiv) in dry CCl₄ is treated with NBS (1.2 equiv) and AIBN (0.1 equiv). The mixture is refluxed for 8–12 hours, cooled, and filtered to remove succinimide. The solvent is evaporated, and the crude product is recrystallized from dichloromethane/methanol to yield 4-(bromomethyl)-N,N-dimethylbenzamide.

Table 1: Bromination Reaction Outcomes

| Substrate | NBS (equiv) | AIBN (equiv) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 4-Methyl-N,N-dimethylbenzamide | 1.2 | 0.1 | 85–90 | ≥98 |

This method achieves high yields (85–90%) and excellent purity, making it suitable for industrial-scale production.

Amidation of 4-(Bromomethyl)Benzoic Acid Derivatives

An alternative route involves synthesizing the bromomethyl-substituted benzoic acid derivative first, followed by amidation with dimethylamine.

Synthesis of 4-(Bromomethyl)Benzoic Acid

4-Methylbenzoic acid is brominated using NBS under radical conditions, analogous to Section 1.1. The resulting 4-(bromomethyl)benzoic acid is isolated via aqueous workup and recrystallization.

Acid Chloride Route

The benzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂). Subsequent reaction with dimethylamine in anhydrous tetrahydrofuran (THF) yields the target amide:

Oxidative Amidation

Recent advances employ oxidative amidation of 4-(bromomethyl)benzaldehyde with dimethylamine using tert-butyl hydroperoxide (TBHP) as an oxidant. This one-pot method avoids the need for acid chloride intermediates.

Table 2: Amidation Method Comparison

| Method | Reagents | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| Acid Chloride | SOCl₂, (CH₃)₂NH | 75–80 | 6–8 |

| Oxidative Amidation | TBHP, FeCl₃ | 70–75 | 12–14 |

The acid chloride route offers higher yields but requires stringent anhydrous conditions, whereas oxidative amidation simplifies purification but demands longer reaction times.

Alternative Synthetic Routes

Nucleophilic Substitution of 4-(Hydroxymethyl)-N,N-Dimethylbenzamide

4-(Hydroxymethyl)-N,N-dimethylbenzamide is treated with hydrobromic acid (HBr) in acetic acid, facilitating an Sₙ2 displacement of the hydroxyl group. This method, however, suffers from low yields (50–60%) due to competing elimination reactions.

Coupling Reactions

Palladium-catalyzed cross-coupling of 4-bromo-N,N-dimethylbenzamide with methylboronic acid has been explored but remains inefficient, with yields below 40%.

Comparative Analysis of Methods

Table 3: Method Comparison for Industrial Viability

| Method | Scalability | Cost Efficiency | Environmental Impact |

|---|---|---|---|

| Radical Bromination | High | Moderate | Low (CCl₄ recycling) |

| Acid Chloride Amidation | Moderate | High | Moderate (SOCl₂ use) |

| Oxidative Amidation | Low | Low | High (TBHP waste) |

Radical bromination emerges as the most practical method due to its high yield and scalability. Acid chloride amidation is less favored due to the toxicity of SOCl₂, while oxidative amidation’s environmental footprint limits its utility .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(bromomethyl)-N,N-dimethylbenzamide, and how can reaction conditions be controlled to maximize yield?

- Methodology : A common approach involves bromination of the methyl group in the precursor molecule. For example, refluxing 3-methylphenylacetonitrile with N-bromosuccinimide (NBS, 0.8 eq.) and benzoyl peroxide (0.05 eq.) in acetonitrile under inert conditions yields 57% after purification via flash chromatography (Pentane/EtOAc gradient) . Key parameters include stoichiometric control of NBS, reaction time (16 h), and inert atmosphere to prevent oxidation side reactions.

Q. Which spectroscopic techniques are most effective for characterizing 4-(bromomethyl)-N,N-dimethylbenzamide, and what key spectral features confirm its structure?

- Methodology :

- ¹H NMR : The bromomethyl group (–CH₂Br) appears as a singlet at δ 4.48 ppm, while the N,N-dimethyl groups resonate as singlets near δ 3.08–2.95 ppm .

- ¹³C NMR : The carbonyl carbon (C=O) is observed at δ ~170 ppm, and the quaternary aromatic carbons adjacent to the bromomethyl group are detected at δ ~138–127 ppm .

- HRMS : A sodium adduct [M+Na]+ peak at m/z 348.0506 confirms the molecular formula (C₁₄H₁₆BrNO₃) .

Q. How can purity and stability be assessed during storage of 4-(bromomethyl)-N,N-dimethylbenzamide?

- Methodology : Monitor degradation via TLC (hexane:EtOAc 50:50; Rf = 0.31) and periodic ¹H NMR analysis. Store under inert atmosphere at –20°C to mitigate hydrolysis of the bromomethyl group. Use silica gel column chromatography to remove polar byproducts if decomposition occurs .

Advanced Research Questions

Q. How does the bromomethyl group influence reactivity in nucleophilic substitution reactions, and what strategies minimize competing elimination pathways?

- Mechanistic Insight : The bromomethyl group is highly electrophilic, enabling SN2 reactions with amines, thiols, or alkoxides. To suppress elimination (e.g., dehydrohalogenation), use polar aprotic solvents (DMF, DMSO), mild temperatures (<50°C), and excess nucleophile. For example, coupling with pyrimidine derivatives in DMF at 40°C achieves >80% substitution yield .

Q. In cross-coupling reactions, how can 4-(bromomethyl)-N,N-dimethylbenzamide serve as a precursor for bioactive molecules like kinase inhibitors?

- Application : The bromomethyl group facilitates Suzuki-Miyaura or Ullmann couplings to install aryl/heteroaryl moieties. For instance, it was used to synthesize ATP-competitive tyrosine kinase inhibitors (e.g., GLPG3667 derivatives) by coupling with pyridinyl-pyrimidine scaffolds under palladium catalysis (LCMS purity >99%) . Optimize catalyst loading (e.g., Pd(PPh₃)₄, 5 mol%) and base (K₂CO₃) to enhance coupling efficiency.

Q. What challenges arise in crystallographic analysis of 4-(bromomethyl)-N,N-dimethylbenzamide derivatives, and how are they resolved?

- Structural Analysis : Bromine’s high electron density can complicate X-ray diffraction. Use synchrotron radiation or low-temperature (150 K) data collection to improve resolution. For example, related bromobenzamides crystallize in monoclinic systems (e.g., P2₁/c) with hydrogen-bonded networks stabilizing the lattice .

Q. How do solvent systems in column chromatography affect the recovery of 4-(bromomethyl)-N,N-dimethylbenzamide?

- Optimization : Non-polar solvents (pentane/hexane) elute impurities first, while increasing EtOAc polarity (5–20%) selectively elutes the target compound. Automated flash chromatography with a 95:5 to 80:20 pentane:EtOAc gradient achieves >95% recovery .

Data Contradiction and Resolution

Q. Discrepancies in reported yields for bromomethylation: How can experimental variables be standardized?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。